Methyltrioctylammonium bis(trifluoromethylsulfonyl)imide

Catalog No.
S1902648
CAS No.
375395-33-8
M.F
C27H54F6N2O4S2
M. Wt
648.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyltrioctylammonium bis(trifluoromethylsulfonyl...

CAS Number

375395-33-8

Product Name

Methyltrioctylammonium bis(trifluoromethylsulfonyl)imide

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;methyl(trioctyl)azanium

Molecular Formula

C27H54F6N2O4S2

Molecular Weight

648.9 g/mol

InChI

InChI=1S/C25H54N.C2F6NO4S2/c1-5-8-11-14-17-20-23-26(4,24-21-18-15-12-9-6-2)25-22-19-16-13-10-7-3;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-25H2,1-4H3;/q+1;-1

InChI Key

LAGQNGWYNLUQRI-UHFFFAOYSA-N

SMILES

CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F

Canonical SMILES

CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F

Methyltrioctylammonium bis(trifluoromethylsulfonyl)imide, also sometimes referred to as Methyltri-n-octylammonium bis(trifluoromethanesulfonyl)imide, is a particular type of ionic liquid finding increasing application in various scientific research fields [, ]. Here's a closer look at some of its key research uses:

Electrolytes for Electrochemical Devices

Due to its advantageous properties, Methyltrioctylammonium bis(trifluoromethylsulfonyl)imide is particularly well-suited for use as an electrolyte in electrochemical devices [, ]. These properties include:

  • Low volatility: This minimizes evaporation and ensures the long-term stability of the electrolyte [].
  • High ionic conductivity: This allows for efficient transfer of ions within the device, crucial for proper function [].
  • Wide electrochemical window: This signifies the range of voltages over which the electrolyte remains stable, enabling a wider range of electrochemical reactions to be studied [].
  • Excellent ability to solvate various species: This allows the electrolyte to dissolve a broad range of ions and molecules, making it adaptable for diverse research applications [].

Methyltrioctylammonium bis(trifluoromethylsulfonyl)imide is a quaternary ammonium salt characterized by its unique structure, which includes a long hydrophobic hydrocarbon chain and a highly polar bis(trifluoromethylsulfonyl)imide anion. Its chemical formula is C27H54F6N2O4S2, and it has a molecular weight of approximately 648.85 g/mol. This compound is notable for its high thermal stability and ionic conductivity, making it suitable for various applications in electrochemistry and materials science .

The synthesis of methyltrioctylammonium bis(trifluoromethylsulfonyl)imide typically involves the following steps:

  • Formation of Methyltrioctylammonium Cation: This is achieved by reacting tri-n-octylamine with methyl iodide under basic conditions to form the quaternary ammonium salt.
  • Preparation of Bis(trifluoromethylsulfonyl)imide Anion: This anion can be synthesized from trifluoromethanesulfonic acid and imidazole or other suitable precursors.
  • Salt Formation: The cation and anion are combined in a suitable solvent to yield methyltrioctylammonium bis(trifluoromethylsulfonyl)imide through crystallization or precipitation methods .

Methyltrioctylammonium bis(trifluoromethylsulfonyl)imide finds applications in various fields:

  • Electrochemistry: Used as an electrolyte in batteries, supercapacitors, and fuel cells due to its high ionic conductivity.
  • Sensors: Employed in the development of ion-selective electrodes and sensors for detecting specific ions.
  • Biochemical Research: Utilized in proteomics and other biochemical studies as a stabilizing agent or solvent .

Interaction studies involving methyltrioctylammonium bis(trifluoromethylsulfonyl)imide focus on its solvation properties and interactions with various solvents and ions. These studies help elucidate its behavior in different environments, which is crucial for optimizing its applications in electrochemical devices. Additionally, studies on its cytotoxicity and antimicrobial activity are essential for understanding its safety profile in biological contexts .

Methyltrioctylammonium bis(trifluoromethylsulfonyl)imide shares similarities with other quaternary ammonium salts but exhibits unique properties due to its specific structure.

Compound NameStructure CharacteristicsUnique Features
Methyltrioctylammonium chlorideQuaternary ammonium with chloride ionMore soluble in water; less thermally stable
Tetrabutylammonium bis(trifluoromethylsulfonyl)imideQuaternary ammonium with a shorter chainHigher solubility; different thermal properties
Hexadecyltrimethylammonium bromideQuaternary ammonium with bromide ionStrong surfactant properties; lower ionic conductivity

Methyltrioctylammonium bis(trifluoromethylsulfonyl)imide stands out due to its combination of high thermal stability, ionic conductivity, and potential biological activity, making it particularly valuable for advanced electrochemical applications .

Quaternary Ammonium Cation Synthesis Optimization

The formation of the methyltrioctylammonium cation represents a critical step in the overall synthesis pathway, requiring precise control of reaction conditions to achieve optimal yields and purity. The quaternization reaction follows the well-established Menschutkin mechanism, where trioctylamine undergoes nucleophilic substitution with methyl halides [3] [4].

The primary synthetic route involves the reaction of trioctylamine with methyl chloride under controlled temperature and pressure conditions. Industrial-scale production typically employs temperatures ranging from 75 to 95 degrees Celsius with pressures maintained below 0.2 megapascals to ensure methyl chloride remains dissolved in the reaction mixture [5]. The reaction proceeds according to the following mechanism:

$$ (C8H{17})3N + CH3Cl \rightarrow [(C8H{17})3NCH3]^+Cl^- $$

Reaction optimization studies have demonstrated that temperature control is paramount for achieving high conversion rates while minimizing side reactions [6]. Extended reaction times of 10 to 15 hours are typically required to ensure complete quaternization, with yields consistently achieving 90 to 95 percent when conducted in industrial alcohol solvents [5].

Alternative methylating agents, including methyl iodide, have been investigated for laboratory-scale synthesis. Methyl iodide offers superior reactivity compared to methyl chloride due to the enhanced leaving group ability of iodide ions [4]. However, the use of methyl iodide requires careful handling due to its toxicity and requires polar solvents to facilitate the reaction, typically achieving yields of 85 to 90 percent over 24 to 48 hours at 60 degrees Celsius [7].

The reaction mechanism involves bimolecular nucleophilic substitution where the lone pair electrons on the nitrogen atom of trioctylamine attack the electrophilic carbon of the methyl halide. The transition state formation and subsequent halide displacement occur simultaneously, resulting in the formation of the quaternary ammonium salt [8] [9].

Catalyst systems have been developed to enhance reaction efficiency and reduce reaction times. Heterogeneous catalysts comprising metal oxides with Lewis acid sites have shown particular promise for continuous production processes [10]. These catalytic systems enable operation at lower temperatures while maintaining high conversion rates and product selectivity.

Anion Exchange Techniques for bis(trifluoromethylsulfonyl)imide Incorporation

The incorporation of the bis(trifluoromethylsulfonyl)imide anion requires sophisticated anion exchange methodologies to ensure complete substitution and high product purity. The exchange process typically involves metathesis reactions between the initially formed quaternary ammonium halide and bis(trifluoromethylsulfonyl)imide salts [11] [12].

Aqueous metathesis represents the most widely employed technique for anion exchange. This method utilizes the differential solubility characteristics of various ionic species to drive the exchange reaction to completion. Lithium bis(trifluoromethylsulfonyl)imide serves as the primary anion source due to its high solubility in aqueous media and commercial availability [13] [14].

The metathesis reaction proceeds according to the following stoichiometry:

$$
[(C8H{17})3NCH3]^+Cl^- + Li^+[N(SO2CF3)2]^- \rightarrow [(C8H{17})3NCH3]^+[N(SO2CF3)2]^- + Li^+Cl^- $$

Reaction conditions significantly influence the efficiency and completeness of anion exchange. Temperature optimization studies indicate that elevated temperatures between 25 and 80 degrees Celsius enhance exchange kinetics while maintaining product stability [11]. Reaction times typically range from 0.5 to 2 hours for complete exchange, with yields consistently exceeding 85 to 95 percent.

Alternative exchange methodologies employ silver bis(trifluoromethylsulfonyl)imide for organic solvent-based exchange processes. This approach is particularly advantageous when water sensitivity is a concern or when hydrophobic ionic liquids are desired [14]. The silver-based exchange typically requires elevated temperatures between 60 and 100 degrees Celsius and extended reaction times of 2 to 8 hours to achieve yields of 80 to 90 percent.

The salting-out effect has been successfully exploited to enhance exchange efficiency and facilitate product separation. Saturated aqueous solutions of inorganic precursor salts promote spontaneous phase separation, eliminating the need for organic solvents and simplifying purification procedures [11]. This environmentally benign approach enables reaction completion within 10 minutes followed by concentration and filtration for product isolation.

Advanced Purification Strategies for High-Purity Ionic Liquids

The achievement of high-purity methyltrioctylammonium bis(trifluoromethylsulfonyl)imide requires implementation of sophisticated purification strategies that address the removal of residual halides, water content, and organic impurities. Multiple purification techniques are typically employed in sequence to achieve the stringent purity requirements for electrochemical and catalytic applications [15] [16].

Crystallization-based purification represents the most economically viable approach for large-scale production. The technique exploits solubility differences between the desired ionic liquid and impurities across various solvent systems [15]. Conventional crystallization from polar organic solvents such as acetonitrile or alcohols effectively removes halide impurities and reduces water content to acceptable levels, achieving purities of 95 to 98 percent.

Melt crystallization techniques offer superior purification efficiency compared to conventional crystallization methods. This approach involves controlled cooling of molten ionic liquid to promote selective crystallization of the pure compound while concentrating impurities in the liquid phase [16] [17]. Zone melting and static layer crystallization variants have demonstrated exceptional effectiveness, with purities exceeding 98 to 99.5 percent achievable through multiple crystallization cycles.

The zone melting technique operates by creating a narrow molten zone that traverses the length of the sample under precise temperature control. Impurities preferentially dissolve in the liquid phase and are transported away from the crystallization interface. Multiple passes of the heated zone progressively concentrate impurities at one end of the sample, enabling collection of ultra-pure material from the remaining crystallized region [17] [18].

Electrodialytic purification has emerged as a powerful technique for achieving ionic liquid purities exceeding 99 percent. This membrane-based separation process utilizes selective ion transport under applied electric fields to remove ionic impurities while preserving the desired ionic liquid composition [19]. The technique offers particular advantages for continuous operation and eliminates the generation of secondary waste streams.

Column chromatography using ion exchange resins provides an alternative purification strategy particularly suited for laboratory-scale preparation. Cation and anion exchange columns operated in series enable selective removal of ionic impurities while maintaining the integrity of the target ionic liquid [20]. This approach typically achieves purities of 90 to 95 percent and is especially effective for removing trace metallic contaminants.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Fourier Transform Infrared, Raman)

Comprehensive spectroscopic characterization is essential for confirming the structure, purity, and conformational properties of methyltrioctylammonium bis(trifluoromethylsulfonyl)imide. Nuclear magnetic resonance spectroscopy serves as the primary analytical technique for structural verification and purity assessment [21] [22] [23].

Proton nuclear magnetic resonance spectroscopy provides detailed information regarding the cation structure and substitution patterns. The methylammonium protons appear as a characteristic triplet at approximately 3.2 parts per million due to coupling with the nitrogen atom [22]. The octyl chain protons exhibit complex multipicity patterns with the terminal methyl groups appearing as triplets around 0.9 parts per million and the methylene protons distributed between 1.2 and 3.2 parts per million.

Integration analysis of proton signals enables quantitative assessment of sample purity and detection of residual solvents or reaction byproducts. The ratio of methylammonium protons to octyl chain protons provides a direct measure of structural integrity and can detect the presence of incompletely quaternized starting materials [24].

Carbon-13 nuclear magnetic resonance spectroscopy offers complementary structural information with enhanced resolution for quaternary carbon detection. The quaternary carbon directly bonded to nitrogen appears as a characteristic signal around 65 parts per million, while the octyl chain carbons are distributed throughout the aliphatic region [23]. The technique is particularly valuable for detecting structural isomers and confirming complete methylation.

Fluorine-19 nuclear magnetic resonance provides specific characterization of the bis(trifluoromethylsulfonyl)imide anion. The trifluoromethyl groups exhibit a characteristic signal at approximately -78 parts per million, with the chemical shift being sensitive to the local environment and hydrogen bonding interactions [25]. This technique is especially valuable for confirming complete anion exchange and detecting residual fluoride-containing impurities.

Fourier transform infrared spectroscopy enables identification of functional groups and assessment of hydrogen bonding interactions within the ionic liquid structure [25] [26]. The bis(trifluoromethylsulfonyl)imide anion exhibits characteristic absorption bands including sulfur-oxygen stretching at 1350 wavenumbers, carbon-fluorine stretching around 1200 wavenumbers, and sulfur-nitrogen-sulfur symmetric stretching at 740 wavenumbers.

The infrared spectrum is particularly sensitive to conformational changes in the bis(trifluoromethylsulfonyl)imide anion. The anion exists in two distinct conformational states, designated as cis and trans, which exhibit different vibrational frequencies [26]. Temperature-dependent studies reveal that the relative populations of these conformers follow Boltzmann distribution with an energy separation of approximately 2 kilojoules per mole.

Raman spectroscopy provides complementary vibrational information with enhanced sensitivity to symmetric vibrations and conformational changes [27]. The technique is particularly valuable for studying phase transitions and conformational equilibria in ionic liquids. The sulfur-nitrogen-sulfur symmetric stretching mode serves as a diagnostic peak for anion identification and conformational analysis.

Thermal Analysis (Thermogravimetric Analysis, Differential Scanning Calorimetry, Differential Thermal Analysis)

Thermal analysis techniques provide critical information regarding the thermal stability, phase behavior, and decomposition characteristics of methyltrioctylammonium bis(trifluoromethylsulfonyl)imide. These measurements are essential for determining operating temperature limits and understanding thermal degradation mechanisms [28] [29] [30].

Thermogravimetric analysis serves as the primary technique for assessing thermal stability and decomposition behavior. The technique monitors mass changes as a function of temperature under controlled atmospheric conditions, enabling determination of decomposition onset temperatures and kinetic parameters [29] [31]. Ionic liquids containing the bis(trifluoromethylsulfonyl)imide anion typically exhibit exceptional thermal stability with decomposition onset temperatures exceeding 350 to 450 degrees Celsius [28] [32].

The thermogravimetric decomposition profile typically exhibits a single major mass loss event corresponding to the breakdown of both cation and anion components. The decomposition temperature is influenced by several factors including the length of alkyl chains, degree of substitution, and atmospheric conditions [29]. Quaternary ammonium ionic liquids with shorter alkyl chains generally exhibit higher thermal stability compared to their longer-chain analogs.

Isothermal thermogravimetric studies provide more realistic assessments of long-term thermal stability compared to dynamic heating experiments [33]. These measurements determine the maximum operating temperature for extended thermal exposure by monitoring mass loss rates at constant temperatures. The concept of maximum operation temperature has been established for predicting time-dependent thermal stability based on kinetic parameters derived from isothermal measurements.

Differential scanning calorimetry enables detection and characterization of phase transitions including glass transitions, crystallization events, and melting processes [34] [35]. Ionic liquids containing the bis(trifluoromethylsulfonyl)imide anion frequently exhibit glass transitions rather than crystallization due to the structural asymmetry and conformational flexibility of the constituent ions.

The glass transition temperature typically occurs between -40 and -60 degrees Celsius for methyltrioctylammonium bis(trifluoromethylsulfonyl)imide, reflecting the plasticizing effect of the long alkyl chains [36] [35]. This low glass transition temperature is advantageous for low-temperature applications where ionic conductivity must be maintained.

Heat capacity measurements provide additional thermodynamic information including the magnitude of phase transitions and molecular mobility characteristics. The glass transition is characterized by a step change in heat capacity that reflects the onset of cooperative molecular motion above the transition temperature [34].

Differential thermal analysis offers enhanced sensitivity for detecting weak thermal transitions and provides information regarding crystallization kinetics and polymorphic behavior [37]. The technique is particularly valuable for studying the thermal behavior of ionic liquid mixtures and detecting phase separation phenomena.

Temperature-modulated differential scanning calorimetry variants enable separation of reversible and irreversible thermal events, providing enhanced resolution for complex thermal transitions. This advanced technique is especially useful for characterizing ionic liquids that exhibit overlapping thermal events or slow kinetic processes [30].

UNII

939A0J7H68

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

375395-33-8

Wikipedia

Methyltricaprylylammonium bistriflamide

Dates

Modify: 2023-08-16

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